molecular formula C19H21FN2O B1327194 2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-98-2

2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1327194
M. Wt: 312.4 g/mol
InChI Key: NBMAFRULOHYQAF-UHFFFAOYSA-N
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Description

The compound "2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzophenone derivatives and their applications, which can provide insight into the chemical behavior and potential uses of the compound . For instance, fluorinated benzophenone derivatives have been studied for their potential as multipotent agents for Alzheimer's disease, indicating the relevance of such compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives can involve various strategies. For example, the synthesis of a small library of 3-fluoro-4-hydroxy- analogues of benzophenone was carried out to develop multipotent agents against Alzheimer's disease . Although the specific synthesis of "2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated benzophenone derivatives is crucial for their biological activity. In the context of Alzheimer's disease, the structure of fluorinated benzophenone served as a starting point for the synthesis of analogues with varying amino functions, which showed micromolar potency against selected targets . The molecular structure of such compounds is likely to influence their interaction with biological molecules and their overall efficacy as therapeutic agents.

Chemical Reactions Analysis

Fluorinated benzophenone derivatives can participate in various chemical reactions. For instance, the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups is a reaction that could potentially be related to the chemical reactions involving "2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone" . The presence of fluorine atoms in the molecule can significantly affect its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzophenone derivatives are influenced by the presence of fluorine atoms. These compounds often exhibit high sensitivity to pH and selectivity in metal cation binding, as demonstrated by benzoxazole and benzothiazole analogues that are sensitive to pH changes and can function as fluorescent probes . The fluorophenol moiety in these compounds contributes to their high acidity and the resulting fluorescence enhancement under basic conditions . These properties are important for the development of fluorescent probes and other applications where selectivity and sensitivity are crucial.

Scientific Research Applications

Alzheimer's Disease Research

2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone derivatives have been explored for their potential in Alzheimer's disease treatment. Studies on fluorinated benzophenone derivatives indicate their effectiveness against β-secretase (BACE-1) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease. These compounds also show promise in countering intracellular ROS formation, which is crucial in Alzheimer's pathogenesis (Belluti et al., 2014).

Cancer Research

In cancer research, novel benzophenone analogs have been synthesized and investigated for their anti-cancer properties. These compounds show significant cytotoxic and anti-proliferative effects against various cancer cell lines, with some leading compounds exhibiting potent anti-angiogenic effects. This is indicative of their potential in inhibiting tumor growth and progression (Mohammed & Khanum, 2018).

Photocatalysis and Environmental Applications

Benzophenone derivatives, including 2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone, are being researched for their photocatalytic activities. These activities include the degradation of pollutants in water and air purification systems. The structural properties of these compounds make them efficient in absorbing and utilizing UV radiation for photocatalytic processes (Wang et al., 2019).

Medical Imaging and Diagnostic Research

These compounds are also being explored for their utility in medical imaging. The fluorinated benzophenone derivatives show potential for labeling in diagnostic imaging, such as in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This application leverages their ability to be labeled with different radioisotopes, providing valuable tools for comparative imaging studies (Li et al., 2003).

properties

IUPAC Name

(2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-5-4-6-16(13-15)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMAFRULOHYQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643437
Record name (2-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898788-98-2
Record name Methanone, (2-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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